![molecular formula C17H17ClO2 B1453879 [4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride CAS No. 1092300-03-2](/img/structure/B1453879.png)
[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride
Overview
Description
“[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride” is a chemical compound with the molecular formula C17H17ClO2 and a molecular weight of 288.77 . It contains a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 acyl halogenide (aliphatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecule contains a total of 38 bonds. There are 21 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 acyl halogenide (aliphatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
The molecular formula of “[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride” is C17H17ClO2, and its molecular weight is 288.77 .Scientific Research Applications
Drug Synthesis
“[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride” is used in the synthesis of drugs . It’s a key component in the production of certain pharmaceuticals, contributing to the development of new treatments and therapies .
Polymer Modification
This compound plays a significant role in the field of polymer modification. It can be used to alter the properties of polymers, enhancing their performance and expanding their potential applications.
Material Science Studies
In material science, “[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride” is used in various studies. It helps in understanding the properties of different materials and contributes to the development of new, advanced materials.
properties
IUPAC Name |
2-[4-(2-phenylpropan-2-yl)phenoxy]acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO2/c1-17(2,13-6-4-3-5-7-13)14-8-10-15(11-9-14)20-12-16(18)19/h3-11H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDHAJCIHFXUIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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